2-fluoro-1,5-dimethyl-3-nitrobenzene
Overview
Description
2-Fluoro-1,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the benzene ring. This compound is typically a colorless to pale yellow crystalline solid and is used primarily in organic synthesis as an intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1,5-dimethyl-3-nitrobenzene typically involves the nitration and fluorination of 1,3-dimethylbenzene. One common method includes the following steps:
Nitration: 1,3-dimethylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group, forming 3-nitro-1,5-dimethylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the methyl groups can direct electrophiles to the ortho and para positions relative to themselves.
Nucleophilic Aromatic Substitution: The presence of the fluorine atom allows for nucleophilic aromatic substitution reactions, where nucleophiles can replace the fluorine atom under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Halogenated derivatives of this compound.
Nucleophilic Substitution: Substituted derivatives where the fluorine atom is replaced by nucleophiles.
Reduction: 2-fluoro-1,5-dimethyl-3-aminobenzene.
Scientific Research Applications
2-Fluoro-1,5-dimethyl-3-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: In the development of fluorescent probes and labeling agents due to its aromatic structure and functional groups.
Medicine: Potential use in the synthesis of pharmaceutical compounds, particularly those requiring specific aromatic substitutions.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-1,5-dimethyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being electron-withdrawing, influences the reactivity of the aromatic ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. The fluorine atom can be displaced by nucleophiles, facilitating nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
- 2-Fluoro-1,3-dimethyl-5-nitrobenzene
- 1-Fluoro-2,6-dimethyl-4-nitrobenzene
- 3,5-Dimethyl-4-fluoronitrobenzene
Comparison: 2-Fluoro-1,5-dimethyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions due to the electronic effects of the substituents .
Properties
IUPAC Name |
2-fluoro-1,5-dimethyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMYCNBCBLXUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291617 | |
Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-74-1 | |
Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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